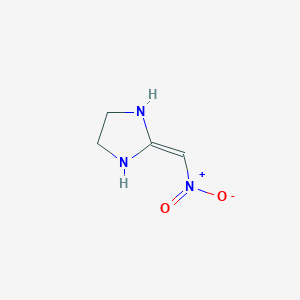

2-(Nitromethylene)imidazolidine

Descripción general

Descripción

2-(Nitromethylene)imidazolidine is an aromatic heterocycle containing a nitromethylene substituent. It is a fast-acting neurotoxicant effective both by contact and oral ingestion. This compound is relatively safe for vertebrates and degrades rapidly in the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Nitromethylene)imidazolidine involves a one-pot three-component condensation of corresponding aldehydes, Meldrum’s acid, and this compound. This process is carried out in a propanol medium with sodium bromide as the electrolyte, inside an undivided cell, yielding good to excellent results . Another method involves the reaction of 1,1-dichloro-2-nitroethylene with fatty amines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above is scalable and can be adapted for industrial production due to its simplicity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Nitromethylene)imidazolidine undergoes various chemical reactions, including hydroamination and defluorination. For instance, it reacts with α-(trifluoromethyl)styrenes in the presence of DBN at room temperature to form β-trifluoromethyl-β-arylethyl analogues of neonicotinoids .

Common Reagents and Conditions:

Hydroamination: DBN (0.5 equiv.) in CH₃CN at 25°C for 0.5 hours.

Defluorination: NaH as a base at elevated temperatures with prolonged reaction times.

Major Products: The major products formed from these reactions include β-trifluoromethyl-β-arylethyl analogues and γ,γ-difluoro-β-arylallyl analogues of neonicotinoids .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Synthesis of Novel Compounds:

2-(Nitromethylene)imidazolidine serves as a precursor in the synthesis of various biologically active compounds. For instance, it is utilized in the development of tetrahydroimidazo[1,2-a]pyridine derivatives, which exhibit promising pharmacological properties. The compound's unique structure enhances its reactivity, making it a valuable intermediate in organic synthesis.

2. Electrosynthesis:

Recent advancements have shown that organic electrosynthesis can be applied to synthesize derivatives of this compound efficiently. This method is considered environmentally friendly and allows for the one-pot synthesis of complex molecules .

Biological and Medicinal Applications

1. Insecticidal Properties:

this compound is part of the neonicotinoid family, known for its insecticidal properties. It acts as a neurotoxicant by binding to nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death . Research has demonstrated its effectiveness against various pests, including houseflies and mosquitoes.

2. Pharmacological Studies:

Studies indicate that analogues of this compound possess significant biological activities similar to those of imidacloprid, a widely used insecticide. These analogues have been synthesized to evaluate their affinity for nAChRs, providing insights into their potential use in pest control strategies .

Environmental Impact

1. Degradation and Safety:

The compound degrades rapidly in the environment through hydrolysis, suggesting minimal persistence and reduced ecological impact compared to other pesticides. Its relative safety for vertebrates further supports its potential use in agricultural applications without posing significant risks to non-target species.

Case Studies

Case Study 1: Synthesis and Efficacy Testing

A study synthesized four nitromethylene analogues of imidacloprid with modified imidazolidine rings to assess their insecticidal efficacy. The results indicated that these compounds exhibited enhanced binding affinity to nAChRs, leading to improved insecticidal activity against houseflies .

Case Study 2: Environmental Assessment

Research evaluating the environmental degradation of this compound revealed that it undergoes rapid hydrolysis under natural conditions. This study emphasized the importance of understanding the environmental fate of such compounds to ensure sustainable agricultural practices.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Precursor for tetrahydroimidazo derivatives; electrosynthesis methods |

| Biological Activity | Insecticidal properties; targets nAChRs; effective against pests |

| Environmental Impact | Rapid degradation; low persistence; safe for vertebrates |

Mecanismo De Acción

2-(Nitromethylene)imidazolidine exerts its effects by acting on nicotinic acetylcholine receptors (nAChRs). After binding to acetylcholine, the receptor undergoes a conformational change that opens an ion-conducting channel across the plasma membrane . This mechanism is similar to that of other neonicotinoids, which selectively target insect nAChRs, leading to neurotoxicity in insects while being relatively safe for vertebrates .

Comparación Con Compuestos Similares

Imidacloprid: A widely used neonicotinoid insecticide that also targets nAChRs.

Acetamiprid: Another neonicotinoid with a similar mode of action.

Nitenpyram: Known for its rapid action against insect pests.

Uniqueness: 2-(Nitromethylene)imidazolidine is unique due to its specific nitromethylene substituent, which enhances its binding affinity with nAChRs and contributes to its rapid degradation in the environment . This makes it an effective and environmentally friendly insecticide compared to other neonicotinoids.

Actividad Biológica

2-(Nitromethylene)imidazolidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of insecticidal applications and medicinal chemistry. This article explores the compound's synthesis, biological properties, mechanisms of action, and environmental impact, supported by diverse research findings and case studies.

Chemical Structure and Synthesis

This compound has a molecular formula of and features a five-membered ring structure containing two nitrogen atoms. The nitromethylene group enhances its reactivity, making it an interesting subject for various applications. The compound can be synthesized through several methods, including the reaction of nitromethane with 1,2-diaminoethane and formaldehyde in the presence of acetic acid.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal properties . Studies have demonstrated its effectiveness against various insect species, including houseflies, mosquitoes, and cockroaches. Its mode of action is believed to be similar to that of neonicotinoids like imidacloprid, which act as agonists at nicotinic acetylcholine receptors (nAChRs). This interaction disrupts normal synaptic transmission in insects, leading to paralysis and death .

Table 1: Comparative Biological Activity of this compound and Related Compounds

| Compound | Target Species | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Houseflies | nAChR agonist | |

| Imidacloprid | Cockroaches | nAChR agonist | |

| Clothianidin | Various insects | nAChR agonist |

The specific mechanisms underlying the insecticidal action of this compound are still under investigation. However, it is hypothesized that the compound interacts with nAChRs in a manner similar to imidacloprid. Research has shown that imidacloprid induces dose-dependent depolarizations at insect neuronal synapses, which are blocked by nicotinic antagonists, indicating that this pathway may also be relevant for this compound .

Environmental Impact

Studies suggest that this compound degrades rapidly in the environment primarily through hydrolysis. This rapid degradation implies minimal persistence in ecosystems and potentially reduced long-term environmental impacts. However, further research is necessary to fully assess its ecological effects and the implications of its use in agricultural contexts.

Case Studies

One notable case study examined the effects of this compound on houseflies. In controlled experiments, the compound demonstrated a high efficacy rate in reducing fly populations compared to untreated controls. The study highlighted not only the immediate insecticidal effects but also raised questions about potential resistance development over time.

Another study focused on the compound's interactions with nAChRs in cockroaches. It was found that exposure to varying concentrations led to significant physiological changes, mirroring those observed with established neonicotinoids. This suggests that this compound could serve as a viable alternative or complement to existing insecticides .

Propiedades

IUPAC Name |

2-(nitromethylidene)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXNZFJZRFHBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=C[N+](=O)[O-])N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159739 | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-98-8 | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.